

Temuterkib Drug Profile and Mechanism of Action

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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Temuterkib is a novel, selective, ATP-competitive, and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the final node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, its inhibition is a strategic approach for treating cancers driven by upstream pathway alterations [2].

The table below summarizes its core characteristics:

Property	Description
Alternative Names	LY-3214996, LY3518429 [3]
Originator/Developer	Eli Lilly and Company; Dana-Farber Cancer Institute; Netherlands Cancer Institute; The Lustgarten Foundation [3]
Mechanism of Action	Mitogen-activated protein kinase 1 (MAPK1/ERK2) and MAPK3 (ERK1) inhibitor [3] [4]
Primary Indication	Investigation for solid tumors, pancreatic cancer, colorectal cancer, NSCLC, and glioblastoma [3] [5]
Highest Development Phase	Phase II (as of September 2025) [3]

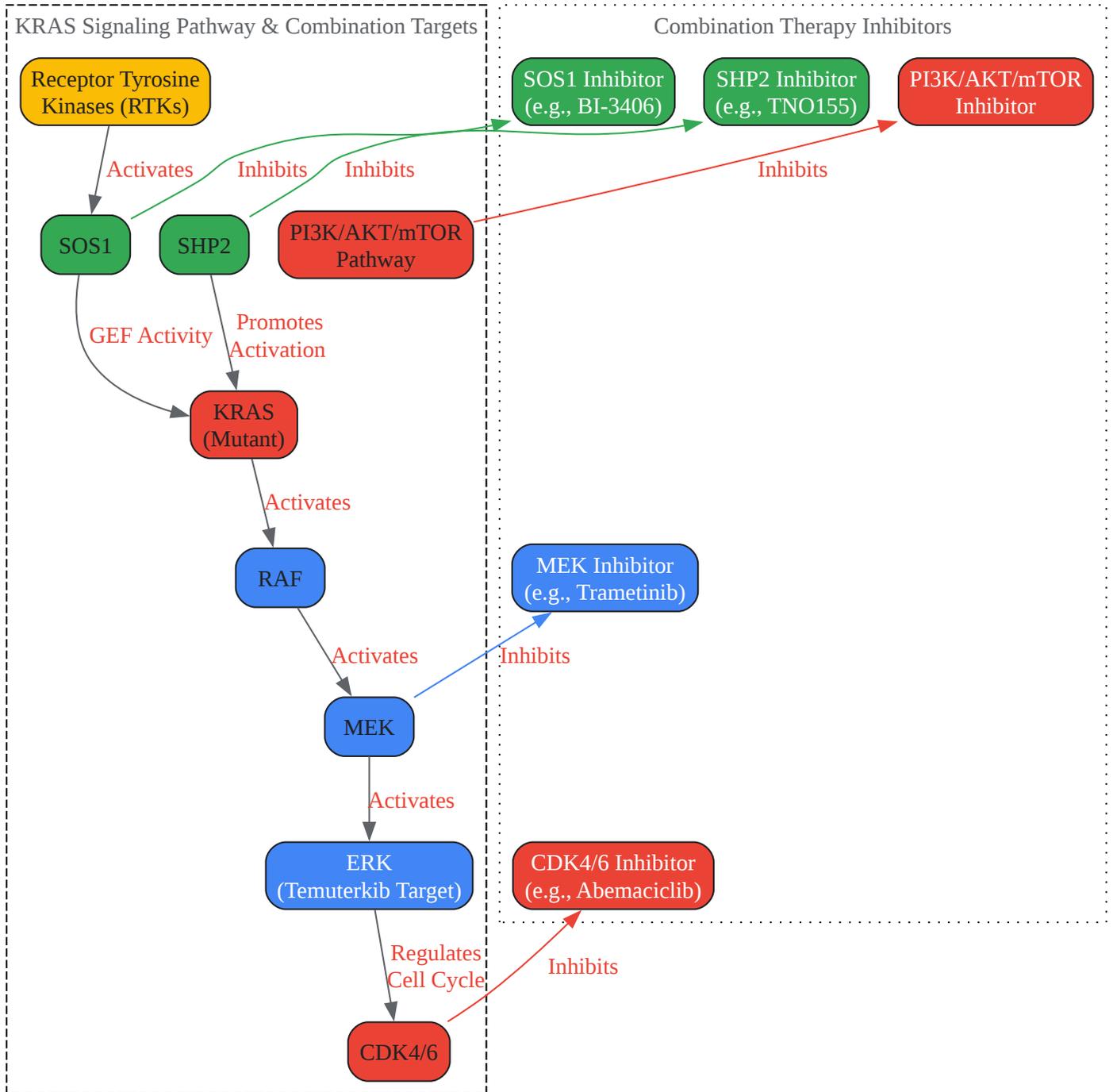
Property	Description
Molecular Formula	C22H27N7O2S [1]

In biochemical assays, **Temuterkib** potently inhibits both ERK1 and ERK2 with an IC50 of 5 nM for each [1] [2]. Preclinical studies show it effectively suppresses cellular phosphorylation of downstream targets like RSK1 in BRAF and RAS mutant cancer cell lines, and demonstrates significant antitumor activity in various xenograft models [1] [2].

Rationale for Combination Therapy and Key Strategies

While **Temuterkib** shows single-agent activity, a primary rationale for combination therapy is to **overcome innate and acquired resistance** and achieve more durable patient responses [6]. Feedback reactivation within the complex MAPK pathway often limits the efficacy of targeted agents, necessitating vertical or horizontal pathway blockade [7] [6].

The diagram below illustrates the key targets and rationale for **Temuterkib** combination therapy within the KRAS signaling pathway.



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The most advanced and clinically supported combination strategies are summarized below.

Combination Partner	Target	Rationale & Evidence	Development Stage
Abemaciclib	CDK4/6	Dual blockade of ERK-driven proliferation & cell cycle progression; well-tolerated, potent tumor growth inhibition/regression in KRAS mutant colorectal & NSCLC models [8] [1] [5].	Phase 0/2 Clinical Trial (NCT04391595) [5]
SHP2 Inhibitors (e.g., Batoprotafib/TNO155)	SHP2 (Upstream of RAS)	Vertical inhibition of MAPK pathway; highly effective in reducing viability of multicell-type tumor spheroids [7].	Preclinical / Early Clinical
SOS1 Inhibitors (e.g., BI-3406)	SOS1 (Upstream of RAS)	Prevents KRAS activation; combination with Temuterkib shown highly effective [7].	Preclinical / Early Clinical
MEK Inhibitors (e.g., Trametinib)	MEK (Upstream of ERK)	Vertical pathway blockade; enhanced efficacy but requires careful management of potential toxicity [7].	Preclinical
Pan-RAF Inhibitors (e.g., LY3009120)	RAF (Upstream of MEK)	Synergistic effect observed in KRAS-mutant HCT116 colorectal cancer xenograft model [2].	Preclinical

Experimental Protocols and Assays

LC-MS/MS Bioanalytical Method for Quantification

A validated method simultaneously determines **Temuterkib**, abemaciclib, and its active metabolites (M2, M20) in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [8].

- **Instrumentation:** SCIEX ExionLC UHPLC system coupled with a Sciex QTRAP 6500+ mass spectrometer [8].
- **Chromatography:**
 - **Column:** Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm).
 - **Mobile Phase:** A) 5 mM ammonium formate with 0.1% formic acid; B) Acetonitrile:Methanol (1:1, v/v).
 - **Gradient:** Isocratic at 45% B for 1.5 min, followed by a wash at 95% B.
 - **Flow Rate & Run Time:** 0.5 mL/min; total run time 3.8 min.
 - **Injection Volume:** 2 μL [8].
- **Mass Spectrometry:** Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode [8].
- **Sample Preparation:** Simple one-step protein precipitation. For unbound fraction determination, an optimized equilibrium dialysis protocol is used [8].
- **Method Validation:**
 - **Linearity:** 0.2–500 nM for all analytes.
 - **Sensitivity:** Lower Limit of Quantification (LLOQ) of 0.2 nM.
 - **Precision & Accuracy:** Intra- and inter-batch accuracy within ±20% (LLOQ) and ±15% (other QC levels); precision ≤20% (LLOQ) and ≤15% (other QC levels) [8].

In Vitro Cell Proliferation and Combination Screening

- **Cell Lines:** Utilize panels of cancer cell lines harboring MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations) [1] [2].
- **Compound Treatment:** Treat cells with serial dilutions of **Temuterkib** as a single agent and in combination with other targeted agents.
- **Viability Assay:** Measure cell proliferation after a defined period (e.g., 72-96 hours) using assays like CellTiter-Glo.
- **Data Analysis:** Calculate IC50 values for single agents and combination indices (CI) to assess synergistic, additive, or antagonistic effects [7].

Clinical Trial Protocol Example: Glioblastoma Combination

A Phase 0/2 study (NCT04391595) investigates **Temuterkib** with abemaciclib in recurrent glioblastoma patients scheduled for surgical resection [5].

- **Study Design:** Open-label, multicenter trial.

- **Patient Population:** Adults with recurrent glioblastoma (WHO Grade IV) who have progressed following standard therapy.
- **Dosing Regimen:**
 - **LY3214996 (Temuterkib):** 400 mg, orally, once daily (QD) for 6 doses.
 - **Abemaciclib:** 100 mg, orally, twice daily (BID) for 11 doses.
 - Treatment is administered over approximately 5.5 days prior to surgery [5].
- **Primary Objective (Phase 0):** To assess the central nervous system (CNS) penetration of the drugs by measuring their total and unbound concentrations in resected enhancing and non-enhancing tumor tissue [8] [5].
- **Key Biomarkers:** Tumor tissue is analyzed for pharmacodynamic (PD) effects, including changes in pRSK, pERK, pRB, pFOXM1, MIB-1, and Cleaved Caspase 3 levels compared to baseline archival tissue [5].

Formulation and Preclinical Dosing

For in vivo research, **Temuterkib** is typically administered orally. One published protocol uses a homogeneous suspension [1].

- **Vehicle:** 0.5% Methylcellulose (CMC-Na) solution.
- **Preparation:**
 - Add **Temuterkib** powder to the CMC-Na vehicle.
 - Mix thoroughly to achieve a homogeneous suspension.
- **Target Concentration:** ≥ 5 mg/mL.
- **Dosing in Mice:** 100 mg/kg, administered orally (o.g.) [1].

Temuterkib demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability (75.4% in dogs) and significant in vivo efficacy in human cancer xenograft models [1].

Conclusion and Future Directions

Temuterkib represents a promising therapeutic option for cancers driven by MAPK pathway alterations. Rational combination strategies, particularly with CDK4/6 inhibitors like abemaciclib and upstream inhibitors like SHP2 or SOS1, are crucial to overcome resistance and improve clinical outcomes. The ongoing clinical trials will be pivotal in validating these approaches and translating them into patient benefit.

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